

Spectroscopic Profile of 5-(Furan-3-yl)pyrimidine: A Technical Guide

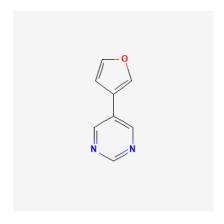
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This technical guide provides a comprehensive overview of the spectroscopic analysis of **5- (Furan-3-yl)pyrimidine**, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure

Chemical Formula: C₈H₆N₂O Molecular Weight: 146.15 g/mol Structure:



Spectroscopic Data

The spectroscopic data for **5-(Furan-3-yl)pyrimidine** is summarized in the following tables.



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Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
9.12	S	-	1H	H2 (Pyrimidine)
8.85	S	-	2H	H4, H6 (Pyrimidine)
7.84	dd	1.5, 0.9	1H	H2' (Furan)
7.57	t	1.7	1H	H5' (Furan)
6.73	dd	1.9, 0.9	1H	H4' (Furan)

Solvent: CDCl₃, Frequency: 400

MHz[1]

The ¹³C NMR spectrum identifies the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment	
157.2	C4, C6 (Pyrimidine)	
153.7	C2 (Pyrimidine)	
144.7	C5' (Furan)	
139.5	C2' (Furan)	
126.7	C5 (Pyrimidine)	
120.0	C3' (Furan)	
108.1	C4' (Furan)	
Solvent: CDCl ₃ , Frequency: 125 MHz[1]		



Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment		
3136, 3112	Medium	C-H stretching (aromatic)		
3041	Medium	C-H stretching (aromatic)		
1607, 1575, 1549, 1513	Strong	C=C and C=N stretching (aromatic rings)		
1438, 1414	Medium	C-H in-plane bending		
1187, 1159, 1091, 1061	Strong	C-O-C stretching (furan)		
871, 790, 732	Strong	C-H out-of-plane bending		
Sample state: Film[1]				

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.

lon	Calculated m/z	Found m/z	
[M+H] ⁺	147.0553	147.0547	
Ionization method: ESI (Electrospray Ionization)[1]			

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **5- (Furan-3-yl)pyrimidine**.

NMR Spectroscopy



Sample Preparation: A sample of **5-(Furan-3-yl)pyrimidine** (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 125 MHz for carbon, respectively.[1] Standard pulse sequences are used for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC) experiments to aid in structural elucidation.

IR Spectroscopy

Sample Preparation: A small amount of the solid **5-(Furan-3-yl)pyrimidine** is dissolved in a volatile solvent (e.g., dichloromethane). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate is recorded and subtracted from the sample spectrum.

Mass Spectrometry

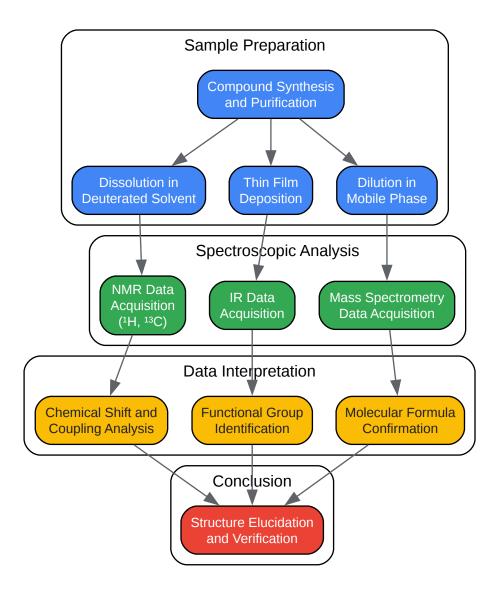
Sample Preparation: A dilute solution of **5-(Furan-3-yl)pyrimidine** is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation for ESI.

Data Acquisition: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap).[1] The instrument is calibrated prior to analysis to ensure high mass accuracy.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-(Furan-3-yl)pyrimidine**.





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General workflow for spectroscopic analysis.

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References

1. Organic Syntheses Procedure [orgsyn.org]



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